Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate
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Overview
Description
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a tert-butoxycarbonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate typically involves multiple steps. One common method starts with the protection of the amine group on cyclohexylmethylamine using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can
Properties
IUPAC Name |
ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-5-21-13(19)11-17-12-16(9-7-6-8-10-16)18-14(20)22-15(2,3)4/h17H,5-12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLVCAHALABTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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